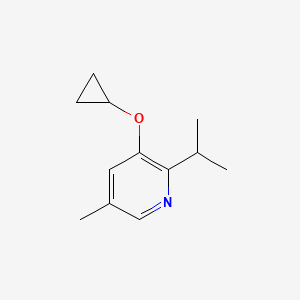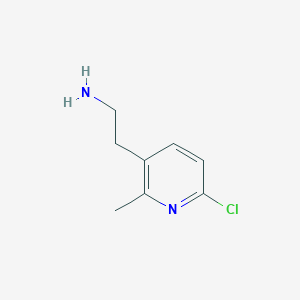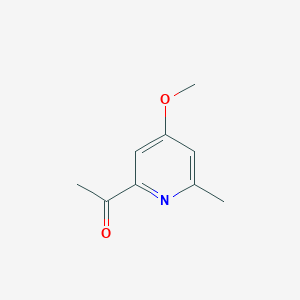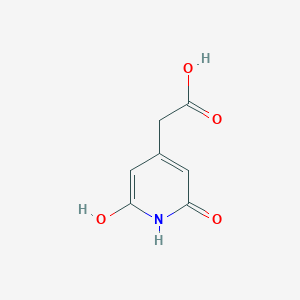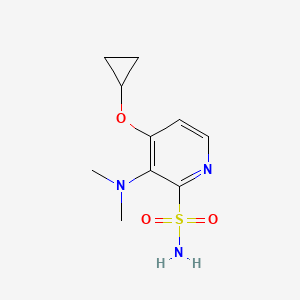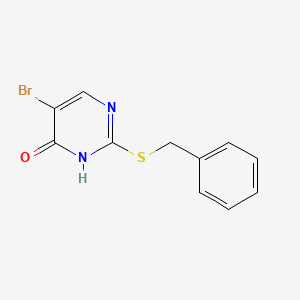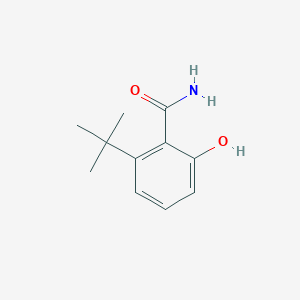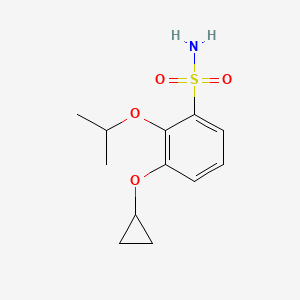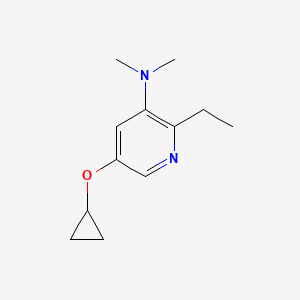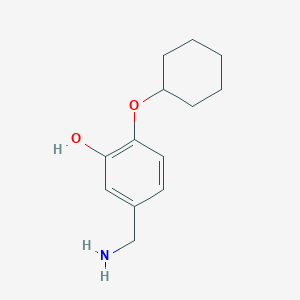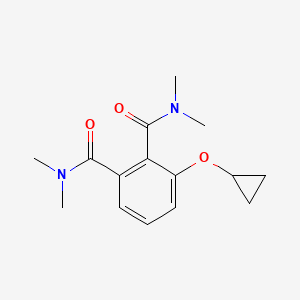
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide is a chemical compound with the molecular formula C14H18N2O3 It is known for its unique structure, which includes a cyclopropoxy group attached to a phthalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide typically involves the reaction of phthalic anhydride with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Applications De Recherche Scientifique
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The compound’s unique structure allows it to fit into binding pockets of target proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclopropoxy-N1,N1,N2-trimethylphthalamide
- 3-Cyclopropoxy-N1,N1-dimethylphthalamide
- 3-Cyclopropoxy-N1,N2-dimethylphthalamide
Uniqueness
3-Cyclopropoxy-N1,N1,N2,N2-tetramethylphthalamide is unique due to its tetramethyl substitution pattern, which imparts distinct chemical and physical properties. This substitution pattern enhances its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
3-cyclopropyloxy-1-N,1-N,2-N,2-N-tetramethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)14(18)11-6-5-7-12(20-10-8-9-10)13(11)15(19)17(3)4/h5-7,10H,8-9H2,1-4H3 |
Clé InChI |
NALJISCDHFEKTQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C(=CC=C1)OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


